Hydroxysanguinarin

Übersicht

Beschreibung

Oxysanguinarine is a natural alkaloid compound that is found in the roots of the plant Macleaya cordata. This compound has been the subject of scientific research due to its potential biological and medicinal properties. Oxysanguinarine has been found to have antimicrobial, antiviral, and anticancer properties, making it a promising candidate for the development of new drugs.

Wissenschaftliche Forschungsanwendungen

Biosynthese und industrielle Anwendungen

Hydroxysanguinarin gehört zu den Benzophenanthridinen, einer Gruppe von Benzylisoquinolin-Alkaloiden . Diese Alkaloide kommen in Pflanzen der Familien Fumariaceae, Papaveraceae und Rutaceae vor, die sie zum chemischen Schutz gegen Krankheitserreger und Pflanzenfresser verwenden . Die industriellen Anwendungen dieser Alkaloide umfassen die Herstellung von umweltfreundlichen Agrochemikalien und Futtermittelergänzungsmitteln für Nutztiere .

Antibakterielle Eigenschaften

This compound und verwandte Alkaloide wurden auf ihre potenziellen medizinischen Anwendungen als Antibiotika untersucht . Es wurde festgestellt, dass diese Verbindungen gegen eine Vielzahl von Krankheitserregern wirksam sind.

Antiprotozoale Eigenschaften

Neben ihren antibakteriellen Eigenschaften wurden diese Alkaloide auch auf ihre antiprotozoalen Eigenschaften untersucht . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Behandlungen von Krankheiten, die durch Protozoenparasiten verursacht werden.

Zytotoxische Mittel

This compound und verwandte Alkaloide wurden als zytotoxische Mittel betrachtet . Das bedeutet, dass sie das Potenzial haben, Zellen abzutöten, was insbesondere bei der Behandlung von Krebs nützlich sein könnte.

Antifungale Aktivität

This compound und seine Derivate zeigten eine signifikante antifungale Aktivität gegen verschiedene phytopathogene Pilze . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Fungizide eingesetzt werden könnten.

Krebsbehandlung

Interessanterweise wurden this compound und verwandte Alkaloide sowohl als krebserregende als auch als Antikrebsmittel betrachtet . Diese paradoxe Eigenschaft ist derzeit Gegenstand intensiver Forschung, mit dem Ziel, ihr Antikrebs-Potenzial zu nutzen und gleichzeitig ihre krebserzeugenden Wirkungen zu minimieren .

Anwendungen der synthetischen Biologie

Die biosynthetischen Pfade für einige Benzophenanthridine wurden in verschiedenen Arten etabliert, wodurch die Isolierung der beteiligten Gene und Enzyme ermöglicht wird . Dieses Wissen hat die Tore zur Nutzung dieser Verbindungen durch die Anwendung moderner biotechnologischer Ansätze wie der synthetischen Biologie geöffnet .

Pharmakologische Ansätze

Industrielle Anwendungen von this compound, hauptsächlich mit pharmakologischen Ansätzen, werden ebenfalls überarbeitet . Dazu gehört auch die Erforschung seiner potenziellen Verwendung bei der Entwicklung neuer Medikamente und Behandlungen.

Wirkmechanismus

Hydroxysanguinarine, also known as Oxysanguinarine, is a protoberberine alkaloid derived from the plant Meconopsis simplicifolia . This compound has been studied for its diverse biological activities, including its potential antimalarial activity .

Target of Action

Hydroxysanguinarine has been found to exhibit inhibitory properties against the dengue virus . It interacts with the dengue virus non-structural protein 4B (DENV4-NS4B), which plays a crucial role in viral replication .

Mode of Action

It is known that it interacts with its target, denv4-ns4b, and potentially inhibits the replication of the dengue virus . It’s also been suggested that Hydroxysanguinarine can induce apoptosis and cell cycle arrest, affect the cytoskeleton, and target important members of the signaling pathways .

Biochemical Pathways

Hydroxysanguinarine belongs to the benzophenanthridine alkaloids (BZD), a class of benzylisoquinoline alkaloids (BIA) . The biosynthetic pathways for some BZD have been established in different species, allowing for the isolation of the genes and enzymes involved . This knowledge has resulted in a better understanding of the process controlling their synthesis .

Pharmacokinetics

It’s known that the equilibrium between its quaternary cation and 6-hydroxydihydroderivative (pseudobase) forms in the body mainly depends on ph . More research is needed to fully understand the ADME properties of Hydroxysanguinarine.

Result of Action

Hydroxysanguinarine has shown significant antifungal activity at 100 µg/mL against all tested fungi . For most tested fungi, the median effective concentrations of Hydroxysanguinarine were in a range of 14–50 µg/mL .

Action Environment

The action of Hydroxysanguinarine can be influenced by various environmental factors. For instance, the pH level can affect the equilibrium between its different forms in the body . Additionally, the plant source of Hydroxysanguinarine, Meconopsis simplicifolia, is naturally found in specific climates, which may influence the compound’s properties .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Oxysanguinarine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, oxysanguinarine binds to DNA and RNA, acting as an intercalator, which can disrupt the normal function of these nucleic acids . Additionally, it interacts with functional proteins such as serum albumins, lysozyme, and hemoglobin . These interactions are primarily driven by the compound’s ability to form stable complexes with these biomolecules, thereby influencing their activity and function.

Cellular Effects

Oxysanguinarine exerts significant effects on various cell types and cellular processes. It has been shown to induce apoptosis in cancer cells by generating reactive oxygen species and activating caspase-dependent pathways . This compound also affects cell signaling pathways, including the Akt signaling pathway, which is crucial for cell survival and proliferation . Furthermore, oxysanguinarine influences gene expression and cellular metabolism, leading to altered cellular functions and potentially inhibiting the growth of cancer cells .

Molecular Mechanism

The molecular mechanism of oxysanguinarine involves several key interactions at the molecular level. It binds to DNA and RNA, causing structural changes that can inhibit transcription and replication . Oxysanguinarine also interacts with enzymes, such as cytochrome P450, which are involved in its metabolism and detoxification . Additionally, it can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function . These molecular interactions underpin the compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oxysanguinarine can change over time. The compound’s stability and degradation are influenced by factors such as pH and light exposure . Over time, oxysanguinarine may degrade into other compounds, which can have different biological activities. Long-term studies have shown that oxysanguinarine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of oxysanguinarine vary with different dosages in animal models. At low doses, it has been shown to exhibit anti-inflammatory and anticancer properties without significant toxicity . At higher doses, oxysanguinarine can cause adverse effects, including tissue damage and toxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Oxysanguinarine is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which facilitate its conversion into other metabolites . These metabolic pathways can influence the compound’s bioavailability and activity. Additionally, oxysanguinarine can affect metabolic flux and metabolite levels, potentially altering cellular metabolism and function .

Transport and Distribution

Within cells and tissues, oxysanguinarine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

Oxysanguinarine’s subcellular localization plays a critical role in its activity and function. It has been shown to localize in the cytosol, nucleus, and endoplasmic reticulum . This localization is influenced by targeting signals and post-translational modifications that direct oxysanguinarine to specific cellular compartments . The compartmentalization of oxysanguinarine is essential for its regulation and function within cells.

Eigenschaften

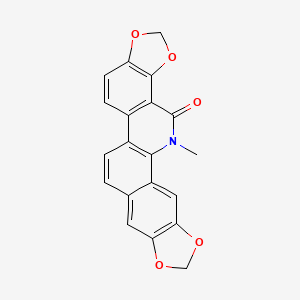

IUPAC Name |

24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO5/c1-21-18-12(3-2-10-6-15-16(7-13(10)18)25-8-24-15)11-4-5-14-19(26-9-23-14)17(11)20(21)22/h2-7H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHGABBBZRPRJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC3=CC4=C(C=C32)OCO4)C5=C(C1=O)C6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203274 | |

| Record name | Hydroxysanguinarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-30-1 | |

| Record name | Oxysanguinarine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxysanguinarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxysanguinarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

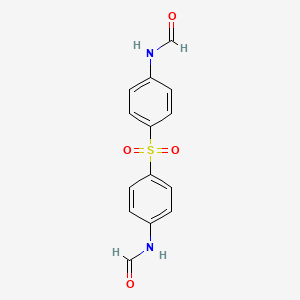

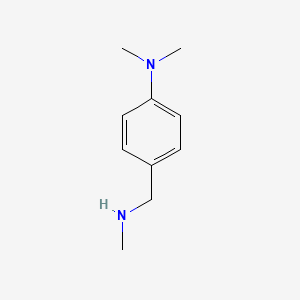

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

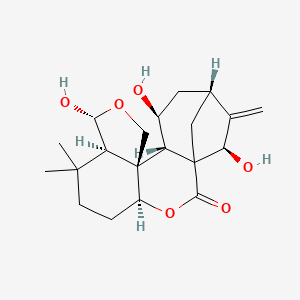

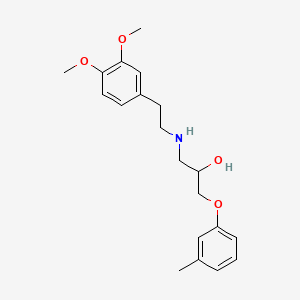

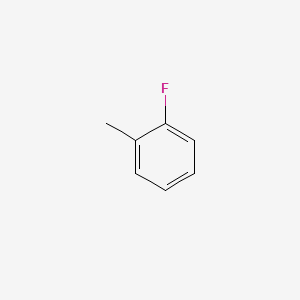

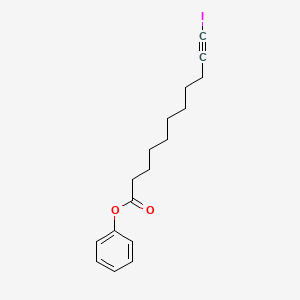

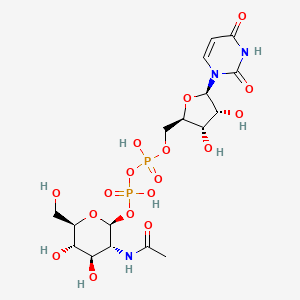

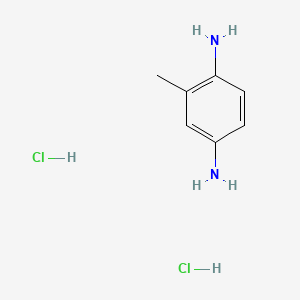

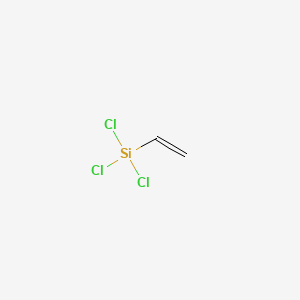

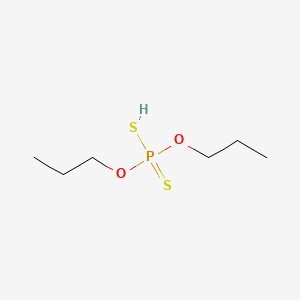

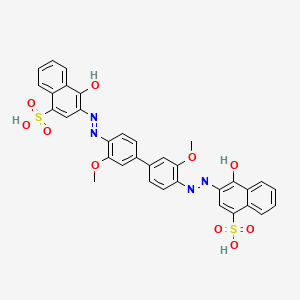

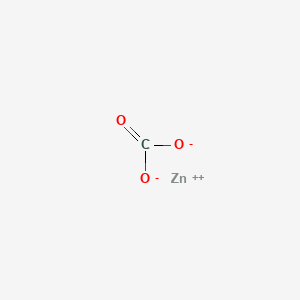

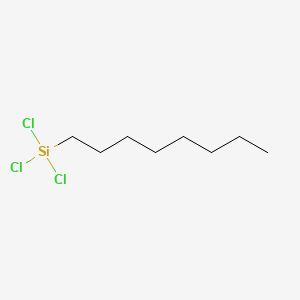

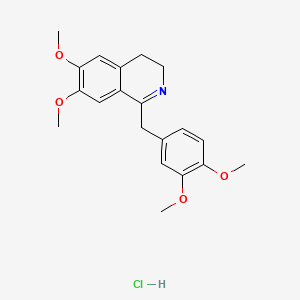

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.